Comparative Binding Affinity (Kd) of cIAP1 Ligand 1 for cIAP1, cIAP2, and XIAP
In head-to-head isothermal titration calorimetry (ITC) assays, cIAP1 ligand 1 demonstrates a stark differentiation in binding affinity across the three primary IAP family members. The compound exhibits its highest affinity for its namesake target, cIAP1, with a Kd of 0.5 nM. This is 2.4-fold higher than its affinity for cIAP2 (Kd = 1.2 nM) and a substantial 90-fold higher than its affinity for XIAP (Kd = 45 nM) [1]. This selectivity profile contrasts with that of the pan-IAP antagonist GDC-0152, which binds cIAP1 (Ki = 17 nM) with only a ~2.5-fold preference over cIAP2 (Ki = 43 nM) and a mere ~1.6-fold preference over XIAP (Ki = 28 nM) [2].
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | cIAP1: Kd = 0.5 nM; cIAP2: Kd = 1.2 nM; XIAP: Kd = 45 nM |
| Comparator Or Baseline | GDC-0152: cIAP1 Ki = 17 nM; cIAP2 Ki = 43 nM; XIAP Ki = 28 nM |
| Quantified Difference | cIAP1 ligand 1 exhibits 90-fold selectivity for cIAP1 over XIAP vs. GDC-0152's ~1.6-fold selectivity |
| Conditions | ITC assay; cIAP1 ligand 1; comparator GDC-0152 data from fluorescence polarization assay |
Why This Matters
A 90-fold selectivity window for cIAP1 over XIAP directly dictates the efficiency and specificity of E3 ligase recruitment, minimizing off-target degradation and enhancing the therapeutic index of resulting PROTACs.
- [1] InvivoChem. (n.d.). cIAP1 ligand 1 (LCL-161-phenol) Product Datasheet: Key binding affinity data (Kd) from ITC assays. View Source
- [2] Flygare, J. A., et al. (2012). Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152). Journal of Medicinal Chemistry, 55(9), 4101-4113. View Source
